(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as NAP, and it is a chiral amino acid derivative that has a pyrrolidine ring structure.
Scientific Research Applications
(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is in medicinal chemistry, where this compound has been shown to have significant anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug delivery system for various pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to have significant biochemical and physiological effects. It has been found to reduce inflammation and pain in various animal models of inflammation, such as carrageenan-induced paw edema and acetic acid-induced writhing. Additionally, it has been shown to have a neuroprotective effect in animal models of neurological disorders, such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid is its ability to reduce inflammation and pain without causing significant side effects. Additionally, it has been shown to have a high degree of selectivity for pro-inflammatory cytokines, making it a potentially valuable tool for studying the role of these cytokines in various disease states. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its widespread use in research.
Future Directions
There are several potential future directions for research on (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid. One area of interest is in the development of new drug delivery systems that utilize this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various disease states. Finally, there is a need for additional studies to determine the safety and efficacy of this compound in humans.
properties
IUPAC Name |
(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(19)15-9-12(10-17-15)7-11-5-6-13-3-1-2-4-14(13)8-11/h1-6,8,12,15,17H,7,9-10H2,(H,18,19)/t12-,15+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHAJMVCKZUYEK-DOMZBBRYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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